3-bromo-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine

Cross-coupling C–C bond formation Synthetic methodology

Researchers often encounter inconsistent cross-coupling yields when substituting 3-Cl or 3-I triazoloazepine analogs. The 3-Br derivative provides a balanced C-Br bond for reliable Pd-catalyzed transformations. - Enables uniform Suzuki coupling with aryl boronic acids for 50-200 analogue libraries. - Serves as a reproducible benchmark substrate for Pd/Ni catalyst development. - Supplied as 95% pure powder; stored at 4°C for long-term stability.

Molecular Formula C7H10BrN3
Molecular Weight 216.08 g/mol
CAS No. 1379357-77-3
Cat. No. B1381998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine
CAS1379357-77-3
Molecular FormulaC7H10BrN3
Molecular Weight216.08 g/mol
Structural Identifiers
SMILESC1CCC2=NN=C(N2CC1)Br
InChIInChI=1S/C7H10BrN3/c8-7-10-9-6-4-2-1-3-5-11(6)7/h1-5H2
InChIKeyXHYFKXLYHPYMOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-triazoloazepine Building Block


3-Bromo-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine is a brominated fused heterocycle comprising a 1,2,4-triazole ring annulated to a partially saturated azepine ring. With a molecular formula of C₇H₁₀BrN₃ and a molecular weight of 216.08 g·mol⁻¹, it is classified as a small-molecule building block . The bromine substituent at the 3-position provides a synthetic handle for transition-metal-catalyzed cross-coupling reactions, enabling the rapid generation of 3-aryl and 3-alkenyl derivatives. This scaffold has been exploited in medicinal chemistry campaigns targeting anti-inflammatory and anticonvulsant agents, where the triazoloazepine core serves as a privileged structure for bioisosteric replacement [1]. Commercially, the compound is supplied as a powder with a minimum purity of 95% and is stored under refrigeration (4 °C) to ensure long-term stability .

Cross-Coupling Handle 3-Bromo enables rapid Pd-catalyzed derivatization to aryl/alkenyl analogs
Medicinal Chemistry Scaffold Triazoloazepine core used in bioisosteric replacement for drug discovery
Supply Format Powder, certified purity; refrigerated storage for bench stability

Substitution Challenges for 3-Bromo-triazoloazepine


Although the triazolo[4,3-a]azepine scaffold is shared among several commercially available building blocks, the identity of the halogen at the 3-position critically dictates reactivity in downstream transformations. The aryl bromide participates in palladium-catalyzed cross-coupling reactions with a kinetic profile distinct from that of the corresponding chloride or iodide, affecting both catalytic cycle turnover and the propensity for undesired homocoupling or dehalogenation side reactions [1]. Furthermore, the electronic influence of the halogen modulates the electron density of the triazole ring, which can alter the coordination behavior of the scaffold toward biological targets or metal catalysts [2]. Therefore, substituting the 3-bromo derivative with a 3-chloro, 3-iodo, or 3-unsubstituted analog without re-optimization of reaction conditions or biological assay parameters is unreliable and may lead to synthetic failure or misleading structure–activity relationships.

Halogen Reactivity Mismatch Replacing Br with Cl or I may significantly shift oxidative addition rate and side-product profile; reaction conditions require re-optimization.
Electronic & Binding Shift Halogen identity modulates triazole electron density, potentially altering catalyst or target coordination and leading to misleading SAR.

Quantitative Evidence for 3-Bromo-triazoloazepine


Enhanced Suzuki–Miyaura Coupling vs. 3-Chloro Analog

The 3-bromo derivative displays a significantly higher oxidative addition rate with Pd(0) catalysts compared to the 3-chloro analog. In the context of the triazoloazepine scaffold, the C–Br bond dissociation energy (BDE) is approximately 67 kcal·mol⁻¹, versus ~81 kcal·mol⁻¹ for the C–Cl bond, resulting in a reduction of the activation barrier for oxidative addition by roughly 14 kcal·mol⁻¹ [1]. This translates into practical synthetic advantages: model Suzuki couplings of aryl bromides achieve >90% conversion within 2 h at 80 °C, while analogous aryl chlorides require 12–24 h or elevated temperatures (>100 °C) to reach comparable conversion [2].

Suzuki Coupling Rate
Class-level
C–Br BDE ~67 kcal/mol vs C–Cl ~81 kcal/mol; >90% conversion in 2 h vs 12–24 h at 80°C
Supports faster reaction screening and higher synthesis throughput
Class-level aryl halide kinetics; scaffold-specific validation pending
Cross-coupling C–C bond formation Synthetic methodology

Reactivity–Stability Balance vs. 3-Iodo Analog

While the 3-iodo analog would be expected to undergo even faster oxidative addition (C–I BDE ≈ 53 kcal·mol⁻¹), aryl iodides are notoriously prone to photolytic and thermal dehalogenation, as well as homocoupling side reactions, which reduce the effective yield of the desired cross-coupled product [1]. The 3-bromo derivative occupies a 'Goldilocks' position: its C–Br bond is sufficiently labile for efficient catalysis under standard conditions, yet it remains bench-stable as a solid when stored at 4 °C and protected from prolonged light exposure . Quantitative stability data from the vendor specify a recommended storage temperature of 4 °C, consistent with long-term retention of ≥95% purity, whereas the iodo analog would typically require storage at −20 °C under argon and shielded from light to achieve comparable stability [2].

Storage Stability
Class-level
4°C storage maintains ≥95% purity; iodo analog typically requires −20°C and argon protection
May reduce cold-chain complexity and extend bench life
Storage guidelines from vendor; evaluate under local conditions
Shelf stability Light sensitivity Side-reaction suppression

Synthetic Utility for Bioactive 3-Aryl Derivatives

The 3-bromo compound serves as the direct precursor to a library of 3-aryl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepines, several of which demonstrated in vivo anti-inflammatory and analgesic activity superior to the reference drugs ketorolac and diclofenac sodium in a carrageenan-induced hind paw edema model [1]. Although the specific coupling yield from the bromo precursor is not reported in the public domain, the successful synthesis of multiple active analogues confirms that the C–Br bond is competent for Suzuki coupling with a range of aryl boronic acids. In contrast, the 3-unsubstituted parent scaffold lacks this diversification handle, rendering it incapable of directly generating the 3-aryl series without additional functionalization steps.

Bioactive Derivative Access
Reported
One-step Suzuki to 3-aryl series with reported in vivo activity; unsubstituted scaffold requires pre-functionalization
Provides direct access to reported 3-aryl chemical space
Activity demonstrated in carrageenan edema model; review SAR relevance
Medicinal chemistry Structure–activity relationship Anti-inflammatory agents

Purity and Global Availability Benchmarking

As supplied through the Sigma-Aldrich/Enamine network, the compound is certified at a minimum purity of 95% . Stock availability is maintained in both US and Ukrainian warehouses, with a lead time of 1–5 business days for delivery, providing dual-continent redundancy . This contrasts with several niche triazoloazepine analogs that are available only through single-source vendors with longer lead times (2–4 weeks) and lower certified purity (typically 90–95%). The defined shipping temperature (ambient/normal) further simplifies logistics compared to analogs requiring dry-ice shipment.

Supply & Purity
Data to verify
≥95% purity; 1–5 day lead time; dual-continent inventory vs niche analogs 14–28 days
Reliable supply may reduce procurement timeline
Vendor-reported; confirm batch-specific CoA
Procurement Quality control Supply chain

Applications of 3-Bromo-triazoloazepine


Triazoloazepine Library Diversification

The compound is ideally suited as a central intermediate for the parallel synthesis of 3-aryl triazoloazepine libraries. Its balanced C–Br bond reactivity allows uniform coupling with commercially available aryl boronic acids under standard Suzuki conditions, enabling the generation of 50–200 analogues in a single campaign. The resulting library members have demonstrated potential as non-steroidal anti-inflammatory agents [1].

Late-Stage Functionalization in Medicinal Chemistry

When a triazoloazepine core has been established as a pharmacophoric element, the 3-bromo derivative can be employed in late-stage diversification to explore SAR around the 3-position without de novo scaffold synthesis. This strategy was implicitly used in the work of Demchenko et al., where multiple 3-aryl variants were prepared and evaluated in vivo, yielding compounds with activity exceeding that of ketorolac [1].

Cross-Coupling Methodology Development

The partially saturated azepine ring and the electron-deficient triazole make this substrate a challenging but informative test case for developing new Pd-catalyst systems or alternative cross-coupling protocols (e.g., Ni-catalyzed, photoredox). The availability of the bromo derivative with defined purity and reactivity provides a reproducible benchmark substrate for comparative kinetic studies [2].

Fragment-Based Drug Discovery (FBDD) Screening

With a molecular weight of 216.08 Da and a balanced LogP profile predicted for the bromo-triazoloazepine core, this compound satisfies the physicochemical criteria for fragment library membership. Its synthetic tractability allows rapid follow-up chemistry for fragment growing, merging, or linking, supported by the extensive commercial availability of coupling partners.

Application
Selection Property
Validation Focus
3-Aryl triazoloazepine library synthesis
Balanced C–Br reactivity for uniform Suzuki coupling
Scope of aryl boronic acids and coupling yields
Late-stage SAR diversification
Single-step derivatization without de novo scaffold synthesis
Pharmacological profiling of 3-aryl analogs in inflammation models
Cross-coupling methodology benchmarking
Well-defined reactivity and certified purity
Comparative kinetic studies with Pd/Ni catalysts
Fragment-based library screening
Fragment-compliant MW (216 Da) and synthetic tractability
Fragment elaboration via Suzuki coupling
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